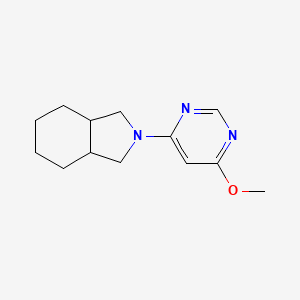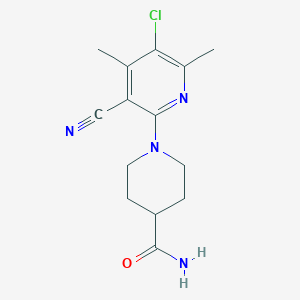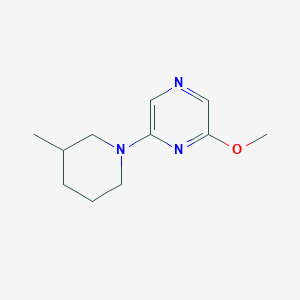
2-(6-methoxypyrimidin-4-yl)-octahydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methoxypyrimidin-4-yl)-octahydro-1H-isoindole, commonly known as MOPI, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. MOPI is a versatile compound that can be used in various research applications and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
MOPI has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. It has been found to be useful for the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. MOPI has also been used in the synthesis of various biologically active compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents.
Wirkmechanismus
MOPI has been found to act as a ligand in various reactions. It has been shown to form complexes with transition metals, such as copper, zinc, and iron, which can be used in various catalytic reactions. MOPI has also been found to act as a Lewis acid and can be used to catalyze the formation of carbon-carbon and carbon-nitrogen bonds.
Biochemical and Physiological Effects
MOPI has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. MOPI has also been found to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, MOPI has been found to have anti-allergic and anti-diabetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
MOPI has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available and can be easily synthesized in a two-step reaction. In addition, MOPI has a wide range of biochemical and physiological effects, making it a useful tool for various research applications. However, MOPI also has some limitations. It is a relatively unstable compound and can be easily hydrolyzed in the presence of water and acids.
Zukünftige Richtungen
The potential future directions for MOPI research include further investigation into its biochemical and physiological effects, as well as its ability to act as a ligand and catalyst in various reactions. In addition, further research into its potential applications in drug discovery and organic synthesis is needed. Finally, further studies into the synthesis of new and improved derivatives of MOPI are needed in order to increase its stability and improve its efficacy.
Synthesemethoden
MOPI can be synthesized through a two-step reaction. The first step involves the reaction of 4-methoxypyrimidine with 2-chloroethylchloroformate in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(6-methoxypyrimidin-4-yl)ethoxycarbonyl chloride. The second step involves the reaction of the carbonyl chloride with octahydro-1H-isoindole in the presence of a base such as sodium hydroxide. This reaction results in the formation of MOPI.
Eigenschaften
IUPAC Name |
2-(6-methoxypyrimidin-4-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-17-13-6-12(14-9-15-13)16-7-10-4-2-3-5-11(10)8-16/h6,9-11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBJTBMXYCNBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CC3CCCCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B6459829.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6459834.png)
![2,6-dimethyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B6459835.png)

![3-bromo-4-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6459846.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide](/img/structure/B6459854.png)
![2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6459859.png)
![4-{2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethyl}-1,4-oxazepan-5-one](/img/structure/B6459863.png)
![4,5-dimethyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459877.png)
![4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6459885.png)
![2-methyl-6-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6459889.png)

![2-methyl-3-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459902.png)
![2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459915.png)